molecular formula C19H23N3O B11679151 N-[(1Z)-1-(3-methoxyphenyl)ethylidene]-4-phenylpiperazin-1-amine

N-[(1Z)-1-(3-methoxyphenyl)ethylidene]-4-phenylpiperazin-1-amine

Cat. No.: B11679151
M. Wt: 309.4 g/mol
InChI Key: YZJKZTDSEJXIFF-SILNSSARSA-N
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Description

(1Z)-1-(3-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE is a chemical compound that belongs to the class of imines It is characterized by the presence of a methoxyphenyl group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-(3-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE typically involves the condensation of 3-methoxybenzaldehyde with 4-phenylpiperazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Types of Reactions:

    Oxidation: The methoxy group in the compound can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Formation of 3-hydroxyphenyl derivative.

    Reduction: Formation of 1-(3-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)ethan-1-amine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(1Z)-1-(3-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of (1Z)-1-(3-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its pharmacological effects. Additionally, the compound may modulate the activity of certain enzymes involved in neurotransmitter metabolism, thereby influencing neuronal signaling pathways.

Comparison with Similar Compounds

    (1Z)-1-(3-HYDROXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE: Similar structure with a hydroxyl group instead of a methoxy group.

    (1Z)-1-(3-METHOXYPHENYL)-N-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-IMINE: Similar structure with a methyl group on the piperazine ring.

Uniqueness: (1Z)-1-(3-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE is unique due to the presence of both the methoxyphenyl and phenylpiperazine groups, which confer specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

(Z)-1-(3-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)ethanimine

InChI

InChI=1S/C19H23N3O/c1-16(17-7-6-10-19(15-17)23-2)20-22-13-11-21(12-14-22)18-8-4-3-5-9-18/h3-10,15H,11-14H2,1-2H3/b20-16-

InChI Key

YZJKZTDSEJXIFF-SILNSSARSA-N

Isomeric SMILES

C/C(=N/N1CCN(CC1)C2=CC=CC=C2)/C3=CC(=CC=C3)OC

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC(=CC=C3)OC

Origin of Product

United States

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